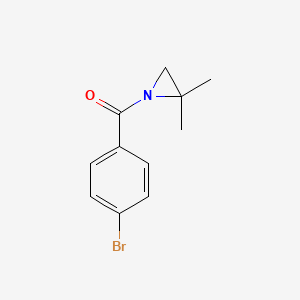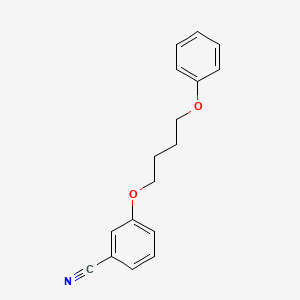
2-((Cyanomethyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Cyanomethyl)amino)benzoic acid is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzoic acid, where the amino group is substituted with a cyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyanomethyl)amino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Cyanomethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and nitriles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((Cyanomethyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((Cyanomethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoic acid:
2-(Cyanomethyl)benzoic acid: A closely related compound with similar chemical properties.
4-Aminobenzoic acid: Another benzoic acid derivative with different substitution patterns.
Uniqueness
2-((Cyanomethyl)amino)benzoic acid is unique due to the presence of both an amino group and a cyanomethyl group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
28354-19-0 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-(cyanomethylamino)benzoic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,11H,6H2,(H,12,13) |
InChI-Schlüssel |
VYPFMCZCVQRZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)


![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)



![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)



![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
